molecular formula C24H27N3O6 B2889769 2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758702-61-3

2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2889769
CAS No.: 758702-61-3
M. Wt: 453.495
InChI Key: NYGHNINNVIGASO-UHFFFAOYSA-N
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Description

Key structural features include:

  • Position 4: A 3,4,5-trimethoxyphenyl group, contributing significant steric bulk and electron-donating methoxy groups.
  • Position 6: A tetrahydrofuran-2-ylmethyl substituent, introducing an oxygen-containing heterocycle that may enhance hydrogen-bonding capacity.
  • Position 3: A cyano group, which can influence electronic distribution and binding interactions.
  • Additional groups: A 2-amino group, 7-methyl, and 5-oxo moieties.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6/c1-13-8-17-21(24(28)27(13)12-15-6-5-7-32-15)20(16(11-25)23(26)33-17)14-9-18(29-2)22(31-4)19(10-14)30-3/h8-10,15,20H,5-7,12,26H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGHNINNVIGASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure contributes to various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a pyrano[3,2-c]pyridine core structure, characterized by multiple functional groups that enhance its biological interactions. The molecular formula is C22H25N3O4 with a molecular weight of 425.46 g/mol. Its structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Although the precise mechanism of action for this compound is not fully understood, preliminary studies suggest that it may interact with various biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the pyrano and carbonitrile groups indicates potential interactions with nucleophilic sites in proteins.

Anticancer Properties

Research indicates that compounds similar to 2-amino-7-methyl-5-oxo have demonstrated cytotoxic activity against a range of cancer cell lines. For instance:

  • IC50 Values : Some derivatives exhibit IC50 values as low as 5–10 nM against various cancer cell lines, indicating potent cytotoxicity .
  • Mechanism : The anticancer activity may be attributed to the compound's ability to disrupt microtubule dynamics and induce apoptosis through caspase activation .

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest potential benefits in neurological conditions. Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, although specific data on this compound remains limited.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of related pyrano derivatives on MCF-7 breast cancer cells. The results showed enhanced growth inhibition compared to standard treatments like 5-Fluorouracil .
  • Neuroprotection Study : In vitro studies on similar compounds have shown their ability to mitigate neurodegenerative processes by reducing oxidative damage and promoting cell survival in neuronal cultures.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (nM)Biological Activity
Compound AC22H25N3O410Anticancer
Compound BC22H26N4O415Neuroprotective
Compound CC22H24N3O55Anticancer

Comparison with Similar Compounds

Position 4 Modifications

  • : The 4-hydroxyphenyl group introduces polarity via the hydroxyl group, which may reduce lipophilicity but enable hydrogen bonding.
  • : The 2,4-dimethoxyphenyl group balances electron donation and steric effects, though with fewer methoxy groups than the main compound.
  • : The 4-chlorophenyl substituent adds electron-withdrawing character, which could alter electronic interactions in target binding.

Position 6 Modifications

  • and : The 3-pyridinylmethyl group introduces a nitrogen-containing aromatic system, which may enhance π-π stacking interactions but reduce solubility compared to oxygenated substituents.
  • : The morpholinylethyl group includes a tertiary amine, likely improving solubility in acidic environments due to protonation.

Theoretical Physicochemical Properties

Compound ID Predicted LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Main Compound ~3.5 2 (NH₂) 8 (O, CN, 3×OCH₃) ~120
~2.8 3 (NH₂, OH) 7 (O, CN, OH) ~135
~2.2 2 (NH₂) 9 (O, CN, 2×OCH₃, morpholine O/N) ~150
~3.1 2 (NH₂) 6 (O, CN, Cl) ~110

*LogP values estimated using fragment-based methods.

Key Observations:

  • The main compound’s higher LogP (~3.5) suggests greater lipophilicity than analogs with polar substituents (e.g., and ).
  • The 4-chlorophenyl group in reduces polar surface area, favoring hydrophobic interactions.

Implications for Further Research

While structural comparisons highlight differences in electronic and steric profiles, empirical data on biological activity, solubility, and stability are absent in the provided evidence. Future studies should:

Synthetic Optimization : Compare yields and routes for introducing tetrahydrofuran-2-ylmethyl versus pyridinyl/morpholinyl groups.

Pharmacological Screening : Evaluate the impact of 3,4,5-trimethoxyphenyl on target affinity compared to chlorophenyl or hydroxyphenyl analogs.

Solubility Studies : Assess the role of oxygenated substituents (tetrahydrofuran, morpholine) in aqueous solubility.

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